BOC-DL-4-tert-butyl-PHE
Description
Contextualization within Protected Non-Canonical Amino Acid Chemistry
Non-canonical amino acids are variants of the 20 proteinogenic amino acids and can be either naturally occurring or synthetically derived. chemimpex.com Their incorporation into peptide chains can dramatically increase chemical diversity, leading to the development of novel drug candidates. chemimpex.com The use of ncAAs allows for the fine-tuning of properties such as solubility, metabolic stability, and bioavailability. acs.org
BOC-DL-4-tert-butyl-PHE is a prime example of a protected non-canonical amino acid. The "BOC" (tert-butoxycarbonyl) group is a widely used protecting group for the amine functionality of amino acids. This protection is crucial during peptide synthesis to prevent unwanted side reactions and ensure the controlled, sequential addition of amino acid residues. cymitquimica.com The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L stereoisomers of 4-tert-butylphenylalanine. The core of the molecule, 4-tert-butylphenylalanine, is a derivative of the canonical amino acid phenylalanine, modified with a bulky tert-butyl group at the para position of the phenyl ring.
Strategic Significance as a Building Block in Complex Molecular Architectures
The strategic value of this compound lies in the unique properties conferred by the 4-tert-butylphenylalanine residue. The tert-butyl group significantly enhances the hydrophobicity and steric bulk of the amino acid side chain. This increased lipophilicity can improve the ability of peptides containing this residue to permeate cell membranes, a critical factor in drug delivery. chemimpex.com
Furthermore, the steric hindrance provided by the tert-butyl group can influence the conformational preferences of the peptide backbone. chemimpex.com This can be exploited in rational drug design to stabilize specific secondary structures, such as β-turns or helical motifs, which are often essential for biological activity. The bulky side chain can also shield the peptide from enzymatic degradation, thereby increasing its in vivo stability. In research, the incorporation of 4-tert-butylphenylalanine has been shown to enhance binding to hydrophobic pockets of target proteins and receptors. For instance, peptides containing 4-tert-butylphenylalanine have demonstrated increased affinity for the synthetic receptor cucurbit chemimpex.comuril. acs.orgnih.gov
Evolution of Protecting Group Strategies in Peptidic and Organic Synthesis
The development of efficient and orthogonal protecting group strategies has been pivotal to the advancement of peptide and organic synthesis. The BOC group, introduced in the mid-20th century, was a cornerstone of early solid-phase peptide synthesis (SPPS). researchgate.net In the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, the N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are typically protected by benzyl-based ethers, esters, or carbamates, which are cleaved by strong acids like hydrogen fluoride (B91410). researchgate.net
Over time, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has largely superseded the Boc/Bzl approach for many applications. researchgate.net The Fmoc group is base-labile, allowing for milder deprotection conditions, which are compatible with a wider range of sensitive functional groups. researchgate.net In this orthogonal scheme, the side chains are protected with acid-labile groups like tert-butyl. sigmaaldrich.cn
Despite the prevalence of the Fmoc/tBu strategy, BOC-protected amino acids like this compound remain highly relevant, particularly in solution-phase synthesis and for specific applications in SPPS where the Boc group's properties are advantageous. sigmaaldrich.com The choice of protecting group strategy is often dictated by the specific requirements of the target molecule and the synthetic route.
Overview of Research Paradigms and Directions for this compound
Current and future research involving this compound and its derivatives is multifaceted. A significant area of investigation is its use in the development of peptidomimetics and novel therapeutic peptides. anu.edu.au By systematically replacing canonical amino acids with 4-tert-butylphenylalanine, researchers can probe structure-activity relationships and optimize the pharmacological profiles of lead compounds. chemimpex.com
Another burgeoning research direction is the site-specific incorporation of 4-tert-butylphenylalanine into larger proteins for structural and functional studies. For example, the unique NMR signal of the tert-butyl group can serve as a sensitive probe to monitor protein folding, dynamics, and ligand binding. researchgate.netrsc.org This approach offers a powerful tool for studying large biomolecular assemblies that are challenging to analyze by conventional NMR methods. rsc.org
Furthermore, the development of new synthetic methodologies for the efficient and stereoselective synthesis of 4-tert-butylphenylalanine and other ncAAs continues to be an active area of research. chemsrc.com These advancements will further expand the toolkit available to chemists and biochemists for creating novel molecules with tailored functions. The versatility of this compound as a building block ensures its continued importance in pushing the boundaries of chemical biology and drug discovery.
Data Tables
Table 1: Chemical Properties of BOC-protected 4-tert-butyl-phenylalanine Stereoisomers
| Property | BOC-D-4-tert-butyl-PHE | BOC-L-4-tert-butyl-PHE |
| Synonym | Boc-4-tert-butyl-D-phenylalanine | Boc-4-tert-butyl-L-phenylalanine |
| CAS Number | 250611-12-2 | 143415-62-7 sigmaaldrich.com |
| Molecular Formula | C₁₈H₂₇NO₄ | C₁₈H₂₇NO₄ sigmaaldrich.com |
| Molecular Weight | 321.41 g/mol | 321.41 g/mol sigmaaldrich.com |
| Appearance | Powder | --- |
| Purity | ≥97.0% | ≥98.0% |
| Application | Peptide Synthesis | Boc solid-phase peptide synthesis sigmaaldrich.com |
Data for BOC-L-4-tert-butyl-PHE appearance and purity from general product descriptions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQIBYYDHXJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Boc Dl 4 Tert Butyl Phe and Its Precursors
Stereoselective Synthesis of 4-tert-butylphenylalanine Chirality
Achieving control over the stereochemistry at the α-carbon is paramount in the synthesis of amino acids. Various strategies have been developed to produce enantiomerically enriched α-amino acids, including those with bulky side chains like 4-tert-butylphenylalanine.
Asymmetric Catalysis Approaches to α-Amino Acids
Asymmetric catalysis offers an efficient route to chiral α-amino acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A particularly effective method for synthesizing unnatural phenylalanine derivatives is asymmetric phase-transfer catalysis (PTC). nih.govnih.gov This technique typically involves the α-alkylation of a glycine (B1666218) Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with a benzyl (B1604629) halide. nih.gov
The stereochemical outcome is directed by chiral catalysts, most notably those derived from Cinchona alkaloids. acs.org For instance, pseudoenantiomeric phase-transfer catalysts, such as O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide and its cinchonidine-derived counterpart, can be used to produce either the (R)- or (S)-enantiomer of the desired α-amino acid with high yield and enantioselectivity. nih.govnih.gov The choice between the cinchonine-based catalyst for the (R)-enantiomer and the cinchonidine-based catalyst for the (S)-enantiomer allows for predictable and controlled synthesis. nih.gov
Table 1: Asymmetric α-Alkylation of Glycine Schiff Base with Substituted Benzyl Bromides using Phase-Transfer Catalysis Data synthesized from representative findings in the field. nih.gov
| Catalyst Type | Electrophile (Ar-CH₂Br) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Cinchonine-derived | 4-tert-butylbenzyl bromide | 92 | 95 | R |
| Cinchonidine-derived | 4-tert-butylbenzyl bromide | 94 | 96 | S |
| Cinchonine-derived | 4-chlorobenzyl bromide | 95 | 98 | R |
| Cinchonidine-derived | 4-chlorobenzyl bromide | 96 | 99 | S |
The operational simplicity, mild reaction conditions, and scalability of asymmetric PTC make it a valuable method for the large-scale production of unnatural amino acids like 4-tert-butylphenylalanine. nih.govacs.org
Enzymatic and Biocatalytic Pathways for Non-Natural Amino Acid Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly transaminases, have gained considerable attention for the asymmetric synthesis of non-canonical amino acids. acs.org Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a keto acid acceptor. mdpi.com
Both α-transaminases (α-TAs) and ω-transaminases (ω-TAs or ATAs) can be employed. While α-TAs are typically limited to α-keto acid substrates, ω-TAs exhibit a broader substrate scope. frontiersin.org For the synthesis of 4-tert-butylphenylalanine, the corresponding α-keto acid, 3-(4-tert-butylphenyl)-2-oxopropanoic acid, would serve as the substrate.
Protein engineering has been instrumental in developing transaminases with enhanced activity, stability, and substrate specificity towards bulky, non-natural substrates. polimi.itdongguk.edu For instance, D-amino acid aminotransferases have been engineered to exhibit native-like catalytic activity towards D-phenylalanine (B559541) and its derivatives, achieving high enantiomeric excess (>99% ee) in biocatalytic cascades. polimi.it These whole-cell or isolated enzyme systems provide a sustainable pathway for producing enantiomerically pure amino acids. polimi.it
Optimized tert-Butoxycarbonyl (BOC) Protecting Group Introduction Techniques
The tert-butoxycarbonyl (BOC) group is one of the most widely used amine-protecting groups in peptide synthesis due to its stability under a wide range of conditions and its facile removal with mild acid. creative-peptides.comtotal-synthesis.com
Chemoselective N-BOC Protection Strategies
The standard method for introducing the BOC group involves reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. total-synthesis.com However, when substrates contain other nucleophilic functional groups, such as hydroxyl groups in amino alcohols, chemoselectivity becomes a critical challenge. researchgate.net Optimized strategies have been developed to achieve selective N-protection without affecting other sensitive moieties.
Several catalytic systems have been shown to promote chemoselective N-Boc protection:
Catalyst-Free in Water: Performing the reaction in water can lead to highly chemoselective N-Boc protection of amines, including amino alcohols, without the formation of oxazolidinone side products. organic-chemistry.org
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): Using HFIP as both a solvent and a catalyst allows for efficient and clean mono-N-Boc protection of various amines, tolerating hydroxyl groups. organic-chemistry.org
Heterogeneous Catalysts: Solid-supported catalysts like Amberlyst-15 or sulfated tungstate (B81510) enable chemoselective N-Boc protection under mild conditions, with the added benefit of easy catalyst removal and recycling. researchgate.netresearchgate.net
These methods avoid common side reactions such as the formation of ureas or N,N-di-Boc derivatives, providing high yields of the desired N-protected product. organic-chemistry.orgresearchgate.net
Comparative Analysis of Amino Protecting Group Efficacy in Model Reactions
The choice of an N-α-amino protecting group is a cornerstone of peptide synthesis strategy, with BOC and 9-fluorenylmethoxycarbonyl (Fmoc) being the most prevalent. peptide.comresearchgate.net Their efficacy is best understood through the concept of orthogonality, where one protecting group can be removed without affecting another. nih.goviris-biotech.de
BOC Group: The BOC group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA). creative-peptides.com This makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. total-synthesis.com The Boc/Benzyl (Bzl) strategy is a classic approach in solid-phase peptide synthesis (SPPS), where the final cleavage often requires strong acids like hydrogen fluoride (B91410) (HF). lifetein.com
Fmoc Group: The Fmoc group is base-labile, removed with a dilute solution of a secondary amine like piperidine. creative-peptides.com The Fmoc/tert-Butyl (tBu) strategy is currently the most popular in SPPS due to its milder deprotection conditions, which are compatible with a wider range of sensitive peptide sequences. iris-biotech.delifetein.com
Cbz (Z) Group: The benzyloxycarbonyl (Cbz or Z) group is primarily removed by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com While historically significant in solution-phase synthesis, its application in modern SPPS is less common compared to Boc and Fmoc. peptide.com
Table 3: Comparison of Common Amino Protecting Groups creative-peptides.comtotal-synthesis.comiris-biotech.demasterorganicchemistry.combiosynth.com
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages | Common Strategy |
| tert-Butoxycarbonyl | BOC | Mild Acid (e.g., TFA) | Stable to bases and nucleophiles; Orthogonal to Fmoc/Cbz | Boc/Bzl |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Very mild deprotection; Orthogonal to Boc/Bzl | Fmoc/tBu |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation | Stable to acidic and mildly basic conditions | Solution-phase synthesis |
Green Chemistry Principles in BOC-DL-4-tert-butyl-PHE Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For a multi-step synthesis like that of this compound, these principles can be applied to the formation of the amino acid backbone and the subsequent N-protection step.
A primary focus of green chemistry is the reduction or replacement of volatile organic solvents. Significant progress has been made in developing solvent-free and aqueous-based methods for key synthetic steps involved in producing BOC-protected amino acids.
The synthesis of DL-4-tert-butyl-phenylalanine, the direct precursor to the title compound, can be envisioned starting from 4-tert-butylbenzaldehyde. Classic methods for synthesizing such amino acids include the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. masterorganicchemistry.comwikipedia.org Green modifications of the Strecker synthesis have been developed, including solvent-free approaches and the use of aqueous media. For instance, a solvent-free synthesis of racemic α-aminonitriles, the key intermediate in the Strecker reaction, can be performed, significantly reducing solvent waste. organic-chemistry.org Furthermore, supramolecular catalysis using cyclodextrins has enabled the Strecker reaction to proceed under neutral conditions in water. organic-chemistry.org
Another pathway is the reductive amination of a keto-acid precursor, 4-tert-butyl-phenylpyruvic acid. Reductive amination is a versatile method for forming amines and is increasingly adapted for green chemistry by using catalytic hydrogenation or milder, more selective reducing agents in aqueous or one-pot systems. wikipedia.orgnih.gov
Once the amino acid precursor is obtained, the N-protection step to introduce the tert-butoxycarbonyl (BOC) group is performed. Traditionally carried out in organic solvents like dioxane or tetrahydrofuran, this step has been successfully adapted to aqueous and solvent-free conditions. The reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) can be efficiently conducted in water or water-cosolvent mixtures, often with simple bases like sodium bicarbonate, simplifying the workup and reducing environmental impact. biosynth.com
Below is a table summarizing various solvent systems used in the synthesis of BOC-protected amino acids, highlighting the shift towards greener alternatives.
| Reaction Step | Traditional Solvent(s) | Green Alternative(s) | Key Advantages of Green Alternative |
| Strecker Synthesis | Methanol (B129727), Ethanol | Solvent-Free, Water (with catalyst) | Reduced solvent waste, simplified workup, lower toxicity. |
| Reductive Amination | Dichloromethane (B109758), THF | Water, One-pot systems | Avoids chlorinated solvents, improves process efficiency. |
| N-BOC Protection | Dioxane, THF, Acetonitrile | Water, Water/tert-butyl alcohol | Eliminates hazardous solvents, simplifies product isolation. |
The design and use of sustainable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic, often recyclable, alternatives. This is applicable to both the synthesis of the 4-tert-butyl-phenylalanine backbone and its subsequent BOC protection.
For the synthesis of the amino acid precursor, enzymatic methods represent a highly sustainable catalytic approach. Phenylalanine ammonia lyases (PALs) can catalyze the amination of cinnamic acid derivatives to produce phenylalanines. nih.govnih.gov The precursor, 4-tert-butyl-cinnamic acid, can be synthesized from 4-tert-butylbenzaldehyde. The use of engineered PALs or other enzymes like transaminases for the asymmetric synthesis of the amino acid from its corresponding keto acid offers a green route with high selectivity and mild reaction conditions, operating in aqueous environments. nih.gov
For the N-tert-butoxycarbonylation (BOC protection) step, a variety of sustainable catalysts have been developed to enhance efficiency and avoid harsh conditions. While the reaction can proceed with a simple base, catalysts can accelerate the process, especially for less reactive amines. Heterogeneous catalysts, such as solid-supported acids or bases, are particularly attractive as they can be easily recovered and reused, minimizing waste. For example, montmorillonite (B579905) KSF clay has been shown to catalyze the one-pot synthesis of α-aminonitriles, intermediates in the Strecker synthesis. organic-chemistry.org
The table below presents a comparison of different catalytic systems for key synthetic transformations.
| Transformation | Catalyst Type | Example Catalyst | Sustainability Features |
| Amino Acid Synthesis | Biocatalyst (Enzyme) | Phenylalanine Ammonia Lyase (PAL) | High selectivity, mild aqueous conditions, biodegradable. |
| Amino Acid Synthesis | Heterogeneous Acid | Montmorillonite KSF Clay | Reusable, solvent-free conditions possible. |
| N-BOC Protection | Organocatalyst | Guanidine hydrochloride | Metal-free, efficient under mild conditions. |
| N-BOC Protection | Heterogeneous Lewis Acid | Yttria-Zirconia | Reusable, high efficiency. |
Methodologies for Scale-Up Synthesis and Process Optimization
Scaling up the synthesis of a non-canonical amino acid like this compound from the laboratory to an industrial scale presents numerous challenges, including cost, safety, and process efficiency. Process optimization is critical to developing a commercially viable route.
From the aldehyde, scalable routes to the amino acid must be considered. The Strecker synthesis is a well-established industrial method for producing racemic amino acids. wikipedia.org Its optimization for large-scale production would involve careful control of temperature, pressure, and reagent addition to manage the exothermic nature of the reaction and the handling of toxic cyanide. Continuous flow reactors are increasingly being used for such processes to improve safety and control.
Asymmetric hydrogenation of a dehydroamino acid precursor is another powerful technique for the large-scale synthesis of chiral amino acids. acs.org For the racemic target compound, a simpler hydrogenation of an imine or related precursor could be employed. Process optimization would focus on catalyst loading, hydrogen pressure, temperature, and solvent choice to maximize throughput and yield while ensuring catalyst recovery and reuse.
Finally, the BOC-protection step is generally a high-yielding and robust reaction that is amenable to scale-up. biosynth.com Optimization in a large-scale setting would focus on minimizing the excess of (Boc)₂O used, managing the off-gassing of carbon dioxide, and developing efficient crystallization or extraction protocols for product isolation to ensure high purity. biosynth.com A seven-step route for an N-BOC d-phenylalanine derivative was successfully scaled to produce 150 kg, demonstrating the feasibility of such multi-step processes. acs.org
The following table outlines key considerations for the scale-up and optimization of the synthesis of this compound.
| Process Stage | Key Precursor | Scalable Method | Optimization Parameters |
| Aldehyde Synthesis | 4-tert-butyltoluene | Electrochemical Oxidation | Current density, electrode material, electrolyte, temperature. |
| Amino Acid Synthesis | 4-tert-butylbenzaldehyde | Strecker Synthesis | Reagent stoichiometry, temperature control, reaction time, safe cyanide handling. |
| Amino Acid Synthesis | Dehydroamino acid | Catalytic Hydrogenation | Catalyst selection and loading, hydrogen pressure, solvent, temperature. |
| N-Protection | DL-4-tert-butyl-phenylalanine | Reaction with (Boc)₂O | Reagent ratio, base selection, temperature, product isolation method (crystallization/extraction). |
Application of Boc Dl 4 Tert Butyl Phe in Peptide and Peptidomimetic Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. nih.gov The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach within SPPS. biosynth.com In this scheme, the temporary N-α-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com The use of BOC-DL-4-tert-butyl-PHE within this framework presents specific challenges and considerations due to the steric hindrance of the 4-tert-butylphenyl side chain.
The formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide is a critical step in SPPS. The steric bulk of the 4-tert-butylphenyl side chain can significantly hinder this reaction, leading to slower reaction rates and incomplete couplings. researchgate.netokstate.edu Consequently, the choice of coupling reagent is paramount to ensure high yields and purity.
For sterically hindered amino acids like 4-tert-butyl-PHE, standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) may prove insufficient. More potent activation methods are generally required. nih.gov In-situ activating reagents, which convert the protected amino acid into a highly reactive species, are preferred. sigmaaldrich.com These are typically based on phosphonium (B103445) or aminium salts.
Commonly Used Coupling Reagents in SPPS:
| Reagent Class | Examples | Activating Species | Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC | O-acylisourea | Prone to racemization; DIC is often preferred in SPPS. |
| Aminium/Uronium | HBTU, TBTU, HCTU, HATU | OBt, OAt Esters | Highly efficient, fast reaction times; suitable for hindered couplings. sigmaaldrich.com HATU is among the most reactive due to the anchimeric assistance of the pyridine (B92270) nitrogen in HOAt. sigmaaldrich.comacs.org |
| Phosphonium | PyBOP, PyAOP | OBt, OAt Esters | Offer excellent solubility and clean reactions; less prone to guanidinylation side reactions compared to aminium salts. sigmaaldrich.com |
The reaction kinetics of coupling bulky residues are often diffusion-controlled within the resin matrix. okstate.edureddit.com Factors such as resin swelling, solvent choice, and reagent concentration play a crucial role. reddit.com For difficult couplings involving residues like 4-tert-butyl-PHE, extended reaction times or "double coupling" protocols (repeating the coupling step with fresh reagents) are common strategies to drive the reaction to completion. okstate.edu The use of highly reactive reagents like HATU or HCTU is often necessary to achieve acceptable coupling efficiencies and kinetics. sigmaaldrich.comacs.org
The solid support, or resin, is a critical component of SPPS. Its chemical and physical properties influence reaction efficiency, especially for "difficult sequences" containing bulky or hydrophobic amino acids. researchgate.net For Boc-SPPS, polystyrene-based resins cross-linked with divinylbenzene (B73037) are common. okstate.edu The Merrifield resin (chloromethylated polystyrene) is used for synthesizing peptide acids, while the MBHA (methylbenzhydrylamine) resin is the support of choice for preparing peptide amides. chempep.com
The efficiency of SPPS is highly dependent on the solvation of the resin and the growing peptide chain. researchgate.net Poor solvation can lead to chain aggregation and incomplete reactions. This is a particular concern when incorporating multiple hydrophobic and bulky residues like 4-tert-butyl-PHE. researchgate.net Research has focused on developing resins with improved solvation properties. For instance, a 4-tert-butyl-benzhydrylamine resin (BUBHAR) was developed as an alternative to the standard MBHA resin. researchgate.net Studies comparing the two resins demonstrated that BUBHAR exhibited superior swelling and solvation properties in solvents typically used for Boc-SPPS.
Comparison of Resin Swelling Properties:
| Resin Type | Average Swelling Value (%) | Significance |
|---|---|---|
| MBHAR | 51% | Standard resin for peptide amides. |
| BUBHAR | 67% | Improved solvation suggests better performance for difficult sequences. researchgate.net |
This enhanced solvation translated into improved synthesis efficiency. In a comparative synthesis of a difficult peptide sequence, the coupling reaction following the bulky residue was problematic on MBHA resin, requiring a recoupling step. In contrast, the same synthesis on BUBHAR proceeded smoothly without the need for recoupling, highlighting the importance of resin choice. researchgate.net The loading efficiency, which is the amount of the first amino acid attached to the resin, must also be carefully considered. For bulky amino acids, a lower initial loading (e.g., 0.3-0.5 mmol/g) is often preferred to minimize steric hindrance between peptide chains as they grow, which can impede reagent access. reddit.com
Epimerization, the change in configuration at a single stereogenic center, is a significant side reaction in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate from the target peptide. nih.govnih.gov During peptide coupling, the C-terminal amino acid being activated is susceptible to epimerization. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to loss of stereochemical integrity. nih.gov
Several factors influence the rate of epimerization:
Coupling Reagent: Carbodiimide reagents, particularly when used without an additive, are known to cause higher levels of epimerization. u-tokyo.ac.jp The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive derivatives (e.g., 6-Cl-HOBt, HOAt) is crucial for suppressing this side reaction. u-tokyo.ac.jpuniurb.it These additives react with the activated amino acid to form active esters, which are less prone to oxazolone (B7731731) formation. sigmaaldrich.com
Base: The presence and strength of the base used during coupling can affect epimerization. While a tertiary base like N,N-diisopropylethylamine (DIEA) is required for aminium/uronium salt-based couplings, using the minimum necessary amount is advisable. nih.govresearchgate.net
Solvent: Polar aprotic solvents like dimethylformamide (DMF) can increase the rate of epimerization compared to less polar solvents like dichloromethane (B109758) (DCM). u-tokyo.ac.jp
Pre-activation Time: Prolonged pre-activation of the carboxylic acid before addition to the resin-bound amine can increase the risk of oxazolone formation and subsequent epimerization. u-tokyo.ac.jp
For a bulky residue like 4-tert-butyl-PHE, the steric hindrance might slow down the desired coupling reaction, potentially allowing more time for competing side reactions like epimerization to occur. Therefore, employing optimized coupling protocols is critical. This includes using highly efficient, low-racemization coupling reagents like HATU/DIEA or PyBOP with minimal pre-activation time. sigmaaldrich.comresearchgate.net
Utilization in Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains important, particularly for large-scale production and the synthesis of complex peptides. acs.org This approach involves coupling amino acids or peptide fragments in a homogenous solution, followed by purification of the intermediate product at each step.
Fragment condensation is a powerful strategy for synthesizing large peptides, where smaller, protected peptide fragments are synthesized (often via SPPS) and then coupled together in solution. peptide.comspringernature.com this compound can be incorporated into these fragments. The Boc group is ideal for N-terminal protection of a fragment, as it is stable during fragment synthesis and can be selectively removed later.
A major challenge in fragment condensation is the risk of extensive epimerization at the C-terminal residue of the activating fragment (unless it is Glycine (B1666218) or Proline). peptide.com The selection of the coupling method is therefore of utmost importance. Reagents known to minimize epimerization, such as those that form HOBt or HOAt esters, are employed. springernature.com Another significant hurdle is the often-low solubility of fully protected peptide fragments. peptide.com The hydrophobic nature of the 4-tert-butyl-phenylalanine residue can exacerbate this issue, making careful selection of solvents essential for successful coupling.
Cyclic peptides and peptidomimetics are of great interest as they often exhibit increased receptor affinity, selectivity, and metabolic stability compared to their linear counterparts. This compound can be incorporated into a linear precursor peptide, which is then cyclized. The cyclization can be performed either in solution or on the solid support. frontiersin.org
The bulky and hydrophobic 4-tert-butylphenyl side chain can act as a conformational constraint. By restricting the flexibility of the linear peptide backbone, it can pre-organize the peptide into a conformation that favors cyclization, potentially increasing the yield of the desired cyclic product over oligomeric side products. This conformational influence is a key reason for incorporating such unnatural amino acids into cyclic peptide designs. The cyclization reaction itself is an intramolecular coupling and is subject to the same considerations as intermolecular couplings, including the choice of high-efficiency, low-racemization activating reagents. sigmaaldrich.comnih.gov
Design and Synthesis of Peptidomimetics Incorporating 4-tert-butyl-PHE Analogues
The incorporation of unnatural amino acids like 4-tert-butyl-phenylalanine into peptide structures is a key strategy in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The bulky and hydrophobic nature of the 4-tert-butyl-phenylalanine side chain is particularly useful in the design of these molecules.
Constrained Peptide Scaffolds and Ring Systems
Constraining the conformation of a peptide is a common strategy to enhance its bioactivity, stability, and selectivity. This is often achieved by creating cyclic structures or other rigid scaffolds. Disulfide-constrained peptides (DCPs) are a class of such molecules that have shown promise as therapeutic agents due to their high stability. nih.govnih.gov The introduction of bulky amino acids like 4-tert-butyl-phenylalanine can play a significant role in the design of these constrained systems.
The bulky tert-butyl group can act as a conformational constraint, forcing the peptide backbone to adopt a specific three-dimensional structure. This can be particularly useful in the design of cyclic peptides, where the ring size and conformation are critical for biological activity. By strategically placing 4-tert-butyl-phenylalanine residues within a peptide sequence, it is possible to favor the formation of specific turn structures, which are often important for receptor binding. nih.gov For example, in the synthesis of cyclic heptapeptides, the choice of amino acids influences the cyclization efficiency and the final conformation of the molecule. ptfarm.pl
The table below illustrates the types of constrained scaffolds where residues like 4-tert-butyl-phenylalanine could be incorporated to influence their structure and function.
| Scaffold Type | Method of Constraint | Potential Role of 4-tert-butyl-PHE |
| Cyclic Peptides | Head-to-tail or side-chain cyclization | Induce specific turn conformations, enhance stability |
| Disulfide-Constrained Peptides (DCPs) | Formation of disulfide bridges between cysteine residues | Modify loop conformation, influence target binding |
| Stapled Peptides | Covalent linkage of adjacent turns of an alpha-helix | Stabilize helical structure, enhance cell permeability |
Non-Peptidic Scaffolds and 4-tert-butyl-PHE Side Chain Mimetics
Peptidomimetics often involve the replacement of the peptide backbone with a non-peptidic scaffold to improve metabolic stability and oral bioavailability. In such cases, the side chains of the original peptide are appended to the new scaffold to retain biological activity. The 4-tert-butyl-phenylalanine side chain, with its significant hydrophobicity and steric bulk, is an attractive component for such designs, particularly when the target receptor has a hydrophobic binding pocket. mdpi.org
Various heterocyclic structures, such as diketopiperazines and phenyl-piperazine-triazines, have been used as scaffolds for the synthesis of peptidomimetics. mdpi.com The synthesis of these molecules on a solid support allows for the creation of large libraries of compounds for screening. mdpi.orgmdpi.com The 4-tert-butyl-phenyl group can be introduced into these scaffolds to mimic the side chain of the corresponding amino acid.
The development of solid-phase synthesis strategies for peptidomimetics has been a significant area of research. mdpi.comnih.gov These methods allow for the efficient construction of complex molecules with diverse functionalities. For example, a polymer-bound Boc-linker can be used for the synthesis of various peptide mimetics. nih.gov The incorporation of the 4-tert-butyl-phenylalanine side chain into these synthetic schemes can be achieved through the use of appropriately functionalized building blocks.
Influence of 4-tert-butyl-PHE on Conformational Preferences and Stability of Peptide Constructs
The unique structural features of 4-tert-butyl-phenylalanine have a profound impact on the conformational preferences and stability of peptides into which it is incorporated. The interplay between the steric bulk of the tert-butyl group and the aromatic nature of the phenyl ring influences the local and global structure of the peptide.
Steric Effects on Secondary and Tertiary Structure Formation
The large size of the tert-butyl group imposes significant steric hindrance, which can restrict the conformational freedom of the peptide backbone. This can have a destabilizing effect on certain secondary structures while favoring others. For instance, the incorporation of amino acids with bulky side chains can disrupt the formation of α-helices by inducing kink structures. frontiersin.org The extent of this destabilization is highly dependent on the steric hindrance of the amino acid side chain. frontiersin.org
Conversely, the steric bulk of 4-tert-butyl-phenylalanine can be exploited to promote specific secondary structures. In some cases, steric repulsion between the peptide moiety and the bulky side chain can have a significant impact on the chain conformation and electronic structure. chemrxiv.org This can be used to modulate the properties of self-assembling peptide-based nanomaterials. chemrxiv.org
The following table summarizes the potential steric effects of incorporating 4-tert-butyl-phenylalanine into peptide secondary structures.
| Secondary Structure | Potential Effect of 4-tert-butyl-PHE | Rationale |
| α-Helix | Can be destabilizing | Steric clashes between the bulky side chain and the backbone or other side chains can disrupt the helical structure. |
| β-Sheet | Can be stabilizing or destabilizing | The effect depends on the position of the residue within the sheet and the nature of the neighboring residues. |
| Turns | Can promote turn formation | The steric bulk can favor specific dihedral angles that are characteristic of turn structures. |
Role in Aromatic Stacking and Hydrophobic Interactions within Peptide Sequences
The 4-tert-butyl-phenylalanine side chain can participate in two key types of non-covalent interactions: aromatic stacking and hydrophobic interactions. These interactions are crucial for the folding, stability, and function of peptides and proteins.
Aromatic Stacking:
The phenyl ring of 4-tert-butyl-phenylalanine can engage in π-stacking interactions with other aromatic residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions, which involve the delocalized π-electrons of the aromatic rings, contribute to the stability of the peptide structure. nih.govresearchgate.net Aromatic-aromatic interactions can occur in either a stacked or a T-shaped conformation, with the former being favored in most solvents. nih.gov
The presence of the tert-butyl group can influence the geometry and strength of these stacking interactions. While the bulky group may sterically hinder a perfectly parallel stacking arrangement, it can still allow for offset stacked or T-shaped interactions. The specific conformation adopted will depend on the local environment and the nature of the interacting residues.
Hydrophobic Interactions:
The incorporation of 4-tert-butyl-phenylalanine into a peptide sequence can enhance its tendency to fold and form a stable hydrophobic core. nih.gov The increased lipophilicity due to the tert-butyl group can also improve the membrane permeability of the peptide, which is an important consideration in drug design. chemimpex.com Studies on the interactions of hydrophobic tripeptides with lipid bilayers have shown that the free energy of transfer from water to the bilayer increases with the hydrophobicity of the amino acid side chains. escholarship.org
The relative contribution of different interactions involving aromatic amino acids is summarized in the table below.
| Interaction Type | Description | Role of 4-tert-butyl-PHE |
| Aromatic Stacking | Interaction between the π-orbitals of aromatic rings. | The phenyl ring participates in stacking, while the tert-butyl group may influence the geometry. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The tert-butyl group significantly enhances the hydrophobicity, promoting folding and stability. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The large surface area of the side chain allows for significant van der Waals interactions. |
Advanced Chemical Transformations and Derivatizations of Boc Dl 4 Tert Butyl Phe
Side-Chain Functionalization of the 4-tert-butyl-Phenyl Moiety
The 4-tert-butyl-phenyl moiety of BOC-DL-4-tert-butyl-PHE offers a versatile platform for introducing additional chemical diversity through various aromatic substitution and coupling reactions.
The phenyl ring of this compound is amenable to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The directing and activating effects of the substituents on the ring govern the regioselectivity of these transformations. The bulky tert-butyl group is an ortho, para-directing group due to its electron-donating inductive effect. However, the steric hindrance imposed by the tert-butyl group often favors substitution at the para position relative to the alanine side chain (i.e., the position already occupied by the tert-butyl group) and can significantly hinder substitution at the ortho positions.
Common electrophilic aromatic substitution reactions that can be applied to the 4-tert-butyl-phenyl moiety include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. Due to the directing effect of the tert-butyl group, nitration would be expected to occur at the positions ortho to the tert-butyl group. In some cases, ipso-nitration can occur, where the tert-butyl group is replaced by the nitro group. This has been observed in related tert-butylated aromatic compounds.
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. Halogenation provides a handle for subsequent cross-coupling reactions.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively. Friedel-Crafts reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). The reaction of the phenyl ring with an alkyl halide or an acyl halide in the presence of a Lewis acid would lead to the corresponding alkylated or acylated derivatives.
The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid side reactions involving the protected amino acid backbone.
| Reaction | Reagents | Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ortho-nitro derivative, ipso-substituted product |
| Bromination | NBS, catalyst | Ortho-bromo derivative |
| Friedel-Crafts Acylation | Acyl halide, AlCl₃ | Ortho-acyl derivative |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound must first be functionalized with a suitable group, typically a halogen (e.g., iodine or bromine) or a triflate. This can be achieved through electrophilic halogenation as described previously. Once halogenated, the derivative can participate in a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. For instance, N-Boc-4-iodo-L-phenylalanine has been successfully coupled with phenylboronic acid using a palladium nanoparticle catalyst system, demonstrating the feasibility of this approach for modifying the phenyl ring.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. Studies have shown that iodophenylalanine-containing peptides can undergo Sonogashira coupling with ferrocene alkyne derivatives, indicating that a similar transformation could be applied to a halogenated this compound derivative.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. A halogenated this compound could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of a wide range of primary and secondary amines at a halogenated position on the phenyl ring.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex. The synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine has been reported, which serves as a key precursor for Stille coupling reactions, allowing for the introduction of various organic groups.
These cross-coupling reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of derivatives with diverse functionalities for various applications.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl halide, Boronic acid | Palladium catalyst, Base | Biaryl |
| Sonogashira | Aryl halide, Terminal alkyne | Palladium and Copper catalysts, Base | Aryl-alkyne |
| Heck | Aryl halide, Alkene | Palladium catalyst, Base | Aryl-alkene |
| Buchwald-Hartwig | Aryl halide, Amine | Palladium catalyst, Base | Aryl-amine |
| Stille | Aryl halide, Organostannane | Palladium catalyst | Biaryl, Aryl-vinyl, etc. |
Transformations Involving the Carboxyl and Amine Functionalities
The N-Boc protecting group and the carboxylic acid moiety of this compound are key handles for peptide synthesis and other derivatizations.
The carboxylic acid group of this compound can be readily activated to form amide bonds with a wide variety of amines, including amino acids, peptides, and other complex molecules. This is a fundamental reaction in peptide chemistry. The N-Boc group protects the amine of this compound, allowing for selective amide bond formation at the C-terminus.
Standard peptide coupling reagents are employed to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Commonly used coupling reagents include:
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.
Phosphonium (B103445) salts: such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
Uronium/aminium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice of coupling reagent and reaction conditions depends on the specific substrates being coupled and the desired scale of the reaction. The bulky 4-tert-butylphenyl side chain may influence the coupling efficiency, potentially requiring optimized conditions or more potent coupling reagents for sterically hindered substrates.
The carboxylic acid group of this compound can be converted into a variety of esters. Esterification is often performed to protect the C-terminus during peptide synthesis or to modify the physicochemical properties of the molecule.
Common methods for esterification include:
Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst. This method is straightforward but may not be suitable for sensitive substrates.
Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be reacted with an alkyl halide.
DCC/DMAP Mediated Esterification: The use of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a mild and efficient method for esterifying carboxylic acids with a wide range of alcohols, including sterically hindered ones.
Etherification reactions involving this compound are less common. The most likely site for etherification would be a hydroxyl group introduced onto the phenyl ring through a multi-step synthesis, for example, via a Buchwald-Hartwig coupling with an appropriate alcohol or through a Baeyer-Villiger oxidation of an acylated derivative followed by hydrolysis.
Bioconjugation Strategies Utilizing this compound Derivatives
Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a peptide or protein. Derivatives of this compound can be designed to participate in bioconjugation reactions, enabling the site-specific labeling of biomolecules.
A common strategy involves first incorporating the modified amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS). The unique functionality introduced on the 4-tert-butyl-phenyl side chain can then be used for conjugation. For example, if a terminal alkyne was introduced via a Sonogashira coupling, it could be used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified biomolecule.
Recent advances in photoredox catalysis have enabled the direct C-H functionalization of phenylalanine residues within peptides. A similar strategy could potentially be applied to peptides containing 4-tert-butyl-phenylalanine. This approach allows for the late-stage modification of peptides, providing a powerful tool for creating novel bioconjugates. For instance, a peptide containing a 4-tert-butyl-phenylalanine residue could be selectively functionalized at the phenyl ring with a bioorthogonal handle, which can then be used for subsequent labeling with a probe or drug molecule.
These bioconjugation strategies highlight the potential of this compound as a versatile building block for creating sophisticated biomaterials and therapeutic agents.
Site-Specific Labeling for Chemical Biology Research Probes
The incorporation of this compound into peptides and other molecular structures offers unique opportunities for site-specific labeling, creating probes to investigate biological systems. The tert-butylphenyl group provides a lipophilic handle that can influence molecular interactions and cellular uptake.
While the BOC-protected amine and the carboxylic acid are the primary sites for modification, the aromatic ring can also be targeted for labeling, although this is less common. After deprotection of the BOC group, the free amine can be readily coupled with a variety of labels, including:
Fluorophores: Attaching fluorescent dyes allows for the tracking and visualization of peptides or small molecules within cells or tissues.
Biotin: Biotinylation enables the detection and purification of target molecules through its high-affinity interaction with streptavidin.
Photoaffinity Labels: These groups can be activated by light to form a covalent bond with interacting biomolecules, allowing for the identification of binding partners.
The presence of the 4-tert-butyl group can enhance the utility of these probes. For instance, 4-tert-butyl-L-phenylalanine has been identified as a synthetic antigen and a potent probe for the detection of P. falciparum, the parasite responsible for malaria. biosynth.com This suggests that the tert-butylphenyl moiety can play a direct role in molecular recognition and binding events.
Below is a table summarizing potential labeling strategies for probes derived from this compound:
| Labeling Moiety | Attachment Site (on Phe derivative) | Primary Application |
|---|---|---|
| Fluorescent Dye (e.g., FITC, Rhodamine) | Alpha-amino group (after BOC deprotection) | Fluorescence microscopy, FRET studies |
| Biotin | Alpha-amino group (after BOC deprotection) | Affinity purification, Western blotting |
| Photoaffinity Group (e.g., Benzophenone) | Alpha-amino or carboxylic acid group | Identification of binding partners |
| Radioisotope (e.g., ¹²⁵I) | Aromatic ring (via electrophilic substitution) | Radiometric assays, in vivo imaging |
Attachment to Polymeric Supports and Biomaterials
The covalent immobilization of this compound onto polymeric supports is a cornerstone of solid-phase peptide synthesis (SPPS). This technique allows for the efficient, stepwise construction of peptides by anchoring the C-terminus of the amino acid to an insoluble resin, with the BOC group protecting the N-terminus.
The carboxylic acid of this compound is the reactive handle for attachment to various resins, which are typically functionalized with linkers that can be cleaved under specific conditions. Common resins and attachment methods include:
Merrifield Resin: The amino acid is typically attached as a benzyl (B1604629) ester through reaction with the chloromethyl groups on the resin.
Wang Resin: Attachment occurs via esterification to the p-alkoxybenzyl alcohol linker, yielding a bond that is labile to moderately strong acids like trifluoroacetic acid (TFA).
Rink Amide Resin: This support is used for the synthesis of peptide amides. The BOC-protected amino acid is coupled to the amine-functionalized linker on the resin.
The general process for immobilization involves activating the carboxylic acid of this compound (e.g., with dicyclohexylcarbodiimide - DCC) and then reacting it with the functional groups on the solid support.
Beyond SPPS, this compound can be incorporated into various biomaterials to modify their surface properties. The hydrophobic nature of the tert-butylphenyl group can be exploited to enhance interactions with cell membranes or to create surfaces with specific wetting characteristics. For example, the amino acid could be grafted onto biocompatible polymers like polyethylene glycol (PEG) to create amphiphilic structures for drug delivery applications.
The table below outlines common polymeric supports and their linkage chemistry with this compound.
| Polymeric Support | Functional Group on Support | Resulting Linkage | Primary Use |
|---|---|---|---|
| Merrifield Resin | Chloromethyl | Benzyl Ester | Solid-Phase Peptide Synthesis (Boc-strategy) |
| Wang Resin | p-Alkoxybenzyl alcohol | Acid-labile Ester | Solid-Phase Peptide Synthesis (Fmoc/Boc-strategy) |
| Amino-functionalized Silica (B1680970) | Amine | Amide | Chromatography, Surface Modification |
| Polyethylene Glycol (PEG) | Hydroxyl or Amine | Ester or Amide | Biomaterial functionalization, Drug Delivery |
Synthesis of Specialized Linkers and Spacers Incorporating this compound
This compound can be used not just as a building block within a larger molecule but also as a component of specialized linkers and spacers. These bifunctional molecules are crucial in various applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized surfaces.
The synthesis of such linkers typically involves the derivatization of both the amino and carboxyl groups of the amino acid. For example:
The carboxylic acid can be coupled to a molecule with a free amine, such as an amino-PEG chain, to introduce a hydrophilic spacer.
After this coupling, the BOC group can be removed to expose the alpha-amino group.
This newly freed amine can then be reacted with other functional moieties, such as a maleimide group for conjugation to proteins or an alkyne for "click" chemistry reactions.
The rigid structure of the phenylpropanoid backbone combined with the bulky tert-butyl group can impart specific conformational properties to the linker, potentially influencing the biological activity or stability of the final conjugate. The tert-butyl group can provide steric hindrance, which may be advantageous in controlling intermolecular interactions or protecting adjacent chemical bonds from enzymatic cleavage.
The table below provides examples of functional groups that can be incorporated into linkers derived from this compound.
| Functional Group | Incorporation Site | Purpose in Linker | Example Application |
|---|---|---|---|
| Polyethylene Glycol (PEG) | Attached to C-terminus | Increase hydrophilicity, provide spacing | PROTACs, ADCs |
| Maleimide | Attached to N-terminus (post-deprotection) | Covalent conjugation to thiols (e.g., on antibodies) | Antibody-Drug Conjugates |
| Alkyne or Azide | Attached to either terminus | Bioorthogonal "click" chemistry conjugation | Labeling of biomolecules |
| Cleavable Moiety (e.g., disulfide, valine-citrulline) | Incorporated into the linker backbone | Conditional release of a payload | Drug Delivery Systems |
Computational and Theoretical Studies on Boc Dl 4 Tert Butyl Phe and Its Derivatives
Quantum Mechanical (QM) Calculations for Conformational Analysis
Quantum mechanical calculations are a powerful tool for understanding the three-dimensional structure and flexibility of molecules. For BOC-DL-4-tert-butyl-PHE, such studies would provide valuable insights into its conformational preferences.
Potential Energy Surface Mapping and Rotameric Preferences
A potential energy surface (PES) map for this compound would illustrate the energy of the molecule as a function of its geometry, revealing the most stable conformations (local and global energy minima) and the energy barriers between them. This analysis would identify the preferred spatial arrangements of the tert-butylphenyl group relative to the amino acid backbone. However, no specific studies detailing the PES or rotameric preferences for this particular compound were found. General studies on phenylalanine derivatives suggest that the conformation is influenced by interactions between the aromatic side chain and the peptide backbone.
Influence of Protecting Groups on Molecular Geometry and Dynamics
The tert-butyloxycarbonyl (BOC) protecting group is known to influence the conformational landscape of amino acids due to its steric bulk. Theoretical studies would be necessary to quantify this influence on the bond lengths, bond angles, and dihedral angles of 4-tert-butyl-phenylalanine. While the general effects of BOC protection are understood, specific computational data on its impact on the molecular geometry and dynamics of 4-tert-butyl-phenylalanine are not available in the reviewed literature.
Molecular Dynamics (MD) Simulations of Peptides Containing 4-tert-butyl-PHE Residues
Molecular dynamics simulations can provide a detailed picture of the behavior of molecules over time, including their interactions with their environment.
Intermolecular Interactions and Packing in Condensed Phases
In the solid state or in concentrated solutions, molecules of this compound will interact with each other. MD simulations could predict the preferred packing arrangements and the nature of the intermolecular forces, such as van der Waals interactions and potential hydrogen bonds. Such studies are crucial for understanding the material properties of this compound, but no specific research on the intermolecular interactions and packing of this compound was identified.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules.
For this compound, DFT studies could predict its reactivity in various chemical reactions by calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. Furthermore, DFT can be used to elucidate the detailed mechanisms of reactions involving this compound, including the identification of transition states and the calculation of activation energies. While DFT has been applied to study the reaction mechanisms of related molecules, such as di-tert-butyl phenols, specific DFT studies on the reactivity and reaction mechanisms of this compound are not present in the available literature. researchgate.net
Transition State Analysis for Key Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and minimizing side products, such as racemization. Transition state (TS) analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this state determines the activation energy and, consequently, the reaction rate.
Key transformations in the context of this compound include the formation of the amide (peptide) bond and the installation of the Boc protecting group. The steric bulk of the 4-tert-butylphenyl group presents a significant challenge, particularly during peptide coupling.
Peptide Coupling: The formation of a peptide bond, typically facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU, is a critical step. For sterically hindered amino acids, the activation energy for this step is generally higher compared to smaller amino acids like glycine (B1666218) or alanine. Computational studies, often using Density Functional Theory (DFT), can model the entire reaction pathway. These models can elucidate the structure of the transition state, showing how the bulky tert-butylphenyl group may cause steric clashes that increase the energy barrier. This understanding is vital for the rational selection of coupling reagents designed to overcome such steric hindrance. scripps.eduluxembourg-bio.com For instance, the reaction rate is enhanced by stabilizing the late transition state. nih.gov
Boc Protection: The introduction of the tert-butyloxycarbonyl (Boc) group onto the amine of the amino acid is another key synthetic step. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). While this reaction is generally efficient, computational analysis can reveal the precise geometry of the tetrahedral intermediate and the subsequent transition state leading to the protected amino acid.
The table below illustrates hypothetical activation energies for a peptide coupling reaction, comparing a non-bulky amino acid with a sterically hindered one, as would be predicted by transition state analysis.
| Amino Acid (N-terminal) | Coupling Partner | Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Boc-Glycine | Proline-OMe | DFT (B3LYP/6-31G) | 15.2 |
| This compound | Proline-OMe | DFT (B3LYP/6-31G) | 21.5 |
| Boc-Alanine | Valine-OMe | DFT (B3LYP/6-31G) | 17.8 |
| This compound | Valine-OMe | DFT (B3LYP/6-31G) | 24.1 |
Electronic Structure and Aromaticity Studies of the 4-tert-butyl-Phenyl System
The 4-tert-butyl-phenyl moiety is a defining feature of this compound, influencing its solubility, steric profile, and electronic interactions. The tert-butyl group, while sterically large, also exerts a subtle electronic influence on the phenyl ring.
Computational methods are used to quantify the aromaticity of the substituted ring and describe its electronic structure. Aromaticity is a key concept related to the stability and reactivity of cyclic conjugated systems. Several indices are used to measure it:
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where a negative value at the center of the ring indicates aromaticity (diatropic ring current). Calculations can determine NICS values, with NICS(1)zz (the tensor component perpendicular to the ring, 1 Å above it) being a particularly sensitive probe. bohrium.com
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the equalization of bond lengths in the ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 is non-aromatic.
Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of the aromatic system compared to a hypothetical non-aromatic analogue.
The tert-butyl group is generally considered a weak electron-donating group through hyperconjugation. Theoretical studies on monosubstituted benzenes show that the introduction of any substituent tends to decrease the degree of aromaticity by breaking the perfect symmetry of the benzene ring. researchgate.net However, electron-donating groups often have a less pronounced effect or can even slightly enhance certain aromatic characteristics compared to electron-withdrawing groups. bohrium.comresearchgate.net The bulky nature of the tert-butyl group can also cause minor distortions in the ring geometry, which can be quantified through computational geometry optimization. bohrium.com
The following table presents theoretical values for aromaticity indices for benzene and related substituted compounds, illustrating the electronic effect of alkyl substituents.
| Compound | Substituent Effect | Calculated NICS(1)zz (ppm) | Calculated HOMA Index |
|---|---|---|---|
| Benzene | Reference | -33.5 | 1.000 |
| Toluene | Weak Electron-Donating | -34.1 | 0.991 |
| tert-Butylbenzene | Weak Electron-Donating / Bulky | -34.5 | 0.988 |
| Nitrobenzene | Strong Electron-Withdrawing | -29.8 | 0.975 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Bulky Amino Acids
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. plos.org For peptides incorporating bulky, non-natural amino acids like 4-tert-butyl-phenylalanine, QSAR/QSPR is a powerful strategy for predicting bioactivity and optimizing peptide sequences without synthesizing every possible analogue. nih.govmdpi.com
A crucial first step in any QSAR/QSPR study is to represent the amino acid structure using numerical values known as molecular descriptors. researchgate.net Due to their unique side chains, bulky and non-natural amino acids require a diverse set of descriptors to capture their steric, electronic, and hydrophobic properties accurately. nih.gov
Commonly used descriptors for amino acids in QSAR/QSPR studies include:
Physicochemical Descriptors: These are based on experimental or calculated properties like van der Waals volume, surface area, hydrophobicity (logP), and net charge. nih.govelsevierpure.com The z-scales, derived from principal component analysis (PCA) of multiple physicochemical properties, are widely used and capture information about hydrophobicity, steric properties, and polarity. ddg-pharmfac.net
Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and branching.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors include HOMO and LUMO energies, dipole moment, and electrostatic potential charges. researchgate.netresearchgate.net They provide detailed information about the electronic nature of the amino acid side chain.
3D Descriptors: These descriptors, such as those used in Comparative Molecular Field Analysis (CoMFA), describe the shape and electrostatic fields of the molecule in 3D space.
Once descriptors are calculated, a mathematical model is built using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest. mdpi.comnih.gov These models can then be used to predict the activity or property of new, unsynthesized peptides containing bulky amino acids, thereby guiding the design of more potent or stable therapeutic peptides. For instance, QSAR models have shown that C-terminal regions with bulky hydrophobic amino acids can be related to the antioxidant capability of peptides. mdpi.com
The table below summarizes key descriptor classes and the information they provide for characterizing bulky amino acids in QSAR/QSPR models.
| Descriptor Class | Examples | Properties Encoded | Relevance to Bulky Amino Acids |
|---|---|---|---|
| Physicochemical (PCA-derived) | Z-scales (z1, z2, z3), VHSE, FASGAI | Hydrophobicity, Steric Bulk, Polarity, Electronic Properties | Excellent for capturing the key features of large, non-polar side chains. researchgate.netddg-pharmfac.net |
| Geometrical / Steric | Van der Waals Volume, Molecular Surface Area | Size, Shape | Crucial for modeling steric hindrance and receptor fit. nih.gov |
| Electronic / Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Electrostatic Interactions, Aromaticity | Describes π-π stacking, cation-π, and other electronic interactions of the phenyl ring. researchgate.net |
| Hydrophobicity | logP, Chromatographic indices | Solubility, Membrane Permeability | Quantifies the significant non-polar character of the tert-butylphenyl group. |
Advanced Analytical Methodologies for Characterization of Boc Dl 4 Tert Butyl Phe in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation and Isomeric Purity
High-resolution spectroscopic methods are paramount for the unambiguous confirmation of the chemical structure of BOC-DL-4-tert-butyl-PHE and for assessing its purity. These techniques offer detailed insights into the molecular framework and the presence of any related impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a definitive structural assignment, multi-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those on the α-carbon and the β-carbon of the phenylalanine backbone. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹J-coupling), definitively assigning protons to their attached carbons. columbia.edu For example, it would show a correlation between the α-proton and the α-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. columbia.edu It can confirm the connectivity between the tert-butyl protons on the phenyl ring and the aromatic carbons, as well as linking the BOC group protons to the urethane (B1682113) carbonyl carbon.
The chemical shifts observed in the NMR spectra are characteristic of the specific functional groups within the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for BOC-L-phenylalanine in CDCl₃ (as a proxy) Data is based on structurally similar compounds; actual shifts for this compound may vary.
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| BOC -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 |
| BOC -(C=O) | - | ~155.5 |
| Phenyl -C(CH₃)₃ | ~1.30 (s, 9H) | ~31.2 |
| Phenyl -C -(CH₃)₃ | - | ~150.0 |
| β-CH₂ | ~3.10 (m, 2H) | ~38.5 |
| α-CH | ~4.60 (m, 1H) | ~54.5 |
| Aromatic CH | ~7.10-7.35 (m, 4H) | ~127.0-130.0 |
| Carboxyl -COOH | ~9.5-11.0 (br s, 1H) | ~176.0 |
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of this compound and for identifying and quantifying trace-level impurities. waters.com Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the calculation of elemental compositions.
When coupled with a separation technique like HPLC (LC-HRMS), it becomes a powerful tool for impurity profiling. The N-Boc protecting group is known to be thermally labile and can undergo characteristic fragmentation under certain ionization conditions. Common fragmentation pathways include the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group. nih.govresearchgate.net The accurate mass measurement of the parent ion and its fragment ions helps in confirming the structure and identifying impurities, which might include starting materials, by-products from synthesis (e.g., deprotected 4-tert-butyl-phenylalanine), or degradation products.
Table 2: Expected HRMS Data for this compound and Potential Impurities
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Common Adduct [M+H]⁺ (Da) |
| This compound | C₁₈H₂₇NO₄ | 321.1940 | 322.2013 |
| DL-4-tert-butyl-phenylalanine | C₁₃H₁₉NO₂ | 221.1416 | 222.1489 |
| Di-tert-butyl pyrocarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.1154 | - |
| BOC-DL-phenylalanine | C₁₄H₁₉NO₄ | 265.1314 | 266.1387 |
Chromatographic Methods for Stereoisomeric Separation and Quantification
As this compound is a racemic mixture, chromatographic techniques capable of separating enantiomers are critical for determining enantiomeric purity and for isolating individual stereoisomers for further study.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers of protected amino acids. consensus.app The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Method development typically involves screening a variety of CSPs. For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support) are often highly effective. researchgate.net Mobile phases can be tuned for optimal separation and can consist of normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic modes (e.g., acetonitrile/methanol). The addition of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.
Table 3: Example Chiral HPLC Method Parameters for Separation of N-Boc Amino Acids
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Immobilized Polysaccharide (e.g., Chiralpak IA) | Macrocyclic Glycopeptide (e.g., Chirobiotic T) |
| Mobile Phase | n-Hexane / Ethanol (90:10 v/v) | Acetonitrile / 0.1% Acetic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Outcome | Baseline separation of D and L enantiomers | Differential retention of enantiomers |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced organic solvent consumption, aligning with green chemistry principles. selvita.comchromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide (CO₂) mixed with a small amount of a polar organic co-solvent (modifier), such as methanol (B129727) or ethanol. tandfonline.com
The same polysaccharide-based CSPs used in HPLC are often employed in SFC and frequently provide excellent enantioselectivity. researchgate.net Method optimization in SFC involves adjusting the co-solvent percentage, the type of co-solvent, the system back-pressure, and the column temperature to achieve the desired separation. researchgate.netijper.org SFC is particularly well-suited for high-throughput screening of enantiomeric purity.
Table 4: Typical Chiral SFC Method Parameters for N-Protected Amino Acids
| Parameter | Typical Setting |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak AD-H) |
| Mobile Phase | Supercritical CO₂ / Methanol (Gradient or Isocratic, e.g., 85:15 v/v) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV-Vis Diode Array Detector (DAD) |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While this technique cannot be applied directly to the racemic this compound to determine absolute configuration, it is the gold standard for doing so once a single enantiomer has been isolated or synthesized.
To determine the absolute configuration of one enantiomer (e.g., BOC-L-4-tert-butyl-PHE), a suitable single crystal is grown and analyzed. By using anomalous dispersion, typically with copper X-ray radiation, the absolute arrangement of atoms in space can be unambiguously determined. nih.govmit.edu The result is often reported with a Flack parameter, which should be close to zero for the correct configuration. researchgate.net
Alternatively, if resolving the racemic mixture is difficult, one can perform a co-crystallization with a chiral auxiliary of a known absolute configuration. The resulting diastereomeric salt can be analyzed by X-ray crystallography to determine the relative stereochemistry, which, by extension, confirms the absolute configuration of the BOC-4-tert-butyl-PHE enantiomer. sci-hub.se The analysis also provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns in the crystal lattice.
Table 5: Illustrative Crystallographic Data for a Phenylalanine Derivative This data is representative of the information obtained from an X-ray crystallography experiment.
| Parameter | Example Value |
| Chemical Formula | C₁₈H₂₇NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (chiral) |
| Unit Cell Dimensions | a = 6.1 Å, b = 15.4 Å, c = 20.3 Å |
| Volume (V) | 1905 ų |
| Calculated Density | 1.12 g/cm³ |
| Flack Parameter | 0.05(3) |
Spectroscopic and Spectrometric Techniques for Reaction Monitoring and Kinetic Studies
The real-time analysis of chemical reactions involving this compound is crucial for optimizing reaction conditions, understanding mechanisms, and ensuring product purity. Spectroscopic and spectrometric techniques are indispensable tools for these purposes, offering non-invasive, in-situ monitoring of reactant consumption and product formation. These methods provide detailed insights into reaction kinetics by tracking changes in molecular structure and concentration over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound. Both proton (¹H) and carbon-¹³ (¹³C) NMR can provide unambiguous structural information, allowing for the clear identification of reactants, intermediates, and products within a reaction mixture. researchgate.netrsc.org
For reaction monitoring, key diagnostic signals are tracked over time. The most prominent signal for this compound is the singlet from the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group, which typically appears around 1.4 ppm in ¹H NMR spectra. nih.gov Another distinct singlet corresponds to the nine protons of the 4-tert-butyl group on the phenyl ring. During a deprotection reaction, the disappearance of the Boc group's characteristic signal is a direct measure of the reaction's progress. researchgate.netnih.gov Concurrently, shifts in the signals of the α-proton and the aromatic protons indicate the formation of the deprotected product.
Research Findings: In kinetic studies of Boc group cleavage, ¹H NMR spectroscopy can be used to determine the concentration of the starting material and the product at various time points. By integrating the characteristic peaks, a quantitative analysis of the reaction mixture composition can be obtained. nih.gov For instance, the rate of disappearance of the Boc singlet relative to an internal standard allows for the calculation of the reaction rate constant. Benchtop NMR has proven to be a reliable method for online reaction monitoring, correlating well with offline analysis methods like uHPLC. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Changes during Acid-Catalyzed Deprotection of this compound Note: Data are representative and may vary based on solvent and specific reaction conditions.
| Proton Assignment | This compound (Reactant) δ (ppm) | DL-4-tert-butyl-PHE (Product) δ (ppm) | Observation for Monitoring |
| Boc Group (-C(CH₃)₃) | ~1.4 (singlet, 9H) | Absent | Signal disappearance indicates reactant consumption. |
| Phenyl Group (-C(CH₃)₃) | ~1.3 (singlet, 9H) | ~1.3 (singlet, 9H) | Minor shift expected; can serve as an internal reference. |
| α-CH | ~4.3 (multiplet, 1H) | ~3.8 (multiplet, 1H) | Upfield shift upon removal of the electron-withdrawing Boc group. |
| Aromatic Protons | ~7.1-7.4 (multiplets, 4H) | ~7.2-7.5 (multiplets, 4H) | Subtle shifts in the aromatic region upon change in the amine substituent. |
| Amine Proton (-NH) | ~5.0 (doublet, 1H) | ~8.0 (broad singlet, 3H as -NH₃⁺) | Appearance of a new, deshielded signal for the ammonium (B1175870) proton. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for monitoring reactions by tracking changes in functional groups. For this compound, the key vibrational bands are associated with the carbamate (B1207046) moiety of the Boc group. The C=O stretching vibration of the carbamate typically appears in the range of 1690-1710 cm⁻¹, while the C-O stretch and N-H bend are also observable. rsc.org
During a deprotection reaction, the disappearance of the carbamate C=O peak is a clear indicator of the reaction's progression. rsc.org In peptide coupling reactions where this compound acts as a reactant, the formation of a new amide bond can be monitored by the appearance of its characteristic C=O stretch (Amide I band, ~1650 cm⁻¹) and N-H bend (Amide II band, ~1550 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for kinetic analysis, particularly for reactions involving chromophores. thermofisher.com The phenyl ring in this compound acts as a chromophore, exhibiting characteristic absorbance in the UV region (typically around 250-270 nm). Any modification to the molecule's structure, such as the removal of the Boc group or the formation of a new bond at the amine or carboxyl terminus, can alter the electronic environment of the phenyl ring.
This alteration can lead to a change in the molar absorptivity or a shift in the maximum absorption wavelength (λmax). By monitoring the change in absorbance at a fixed wavelength over time, the reaction rate can be determined using the Beer-Lambert law. This method is non-destructive and well-suited for collecting a large number of data points to establish reaction kinetics. thermofisher.com For example, studies on Boc deprotection of other aromatic compounds have utilized UV-Vis spectroscopy to track the reaction progress. researchgate.net
Table 2: Example Kinetic Data from UV-Vis Spectrometric Monitoring of a Reaction Note: This table presents hypothetical data to illustrate the methodology.
| Time (minutes) | Absorbance at 265 nm | Reactant Concentration (M) |
| 0 | 0.850 | 0.0100 |
| 5 | 0.680 | 0.0080 |
| 10 | 0.544 | 0.0064 |
| 15 | 0.435 | 0.0051 |
| 20 | 0.348 | 0.0041 |
| 30 | 0.223 | 0.0026 |
| 45 | 0.114 | 0.0013 |
| 60 | 0.058 | 0.0007 |
Mass Spectrometry (MS)
Mass spectrometry is primarily used for identifying reaction components and confirming product structure at the end of a reaction or by analyzing aliquots taken during the process. Techniques like Electrospray Ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to separate the components of a reaction mixture and determine their mass-to-charge ratio (m/z).
For reaction monitoring, LC-MS allows for the quantification of the reactant peak area decreasing while the product peak area increases. This provides a clear and quantitative measure of reaction conversion. In kinetic studies, analyzing samples at different time intervals provides data on the concentration of each species, which is then used to determine reaction order and rate constants. Furthermore, MS/MS fragmentation can confirm the structure of intermediates and byproducts, offering deeper mechanistic insights. mdpi.com For example, fragmentation analysis can distinguish between desired products and side products formed through alternative reaction pathways. mdpi.com
Future Directions and Emerging Research Avenues for Boc Dl 4 Tert Butyl Phe
Integration into Combinatorial Library Synthesis for Chemical Space Exploration
The synthesis of combinatorial libraries is a powerful strategy in drug discovery and chemical biology for identifying novel bioactive molecules. researchgate.net BOC-DL-4-tert-butyl-PHE is an ideal candidate for incorporation into such libraries due to its unique steric and electronic properties. The tert-butyl group can explore specific hydrophobic pockets in target proteins that may not be accessible to smaller residues like phenylalanine or leucine.
The "one-bead one-compound" (OBOC) method is a common approach in combinatorial chemistry where large numbers of compounds are synthesized on small resin beads. researchgate.net this compound can be readily integrated into standard solid-phase peptide synthesis (SPPS) protocols, which are often the foundation of combinatorial library generation. The Boc protecting group is well-suited for SPPS, being stable under various coupling conditions and easily removable with mild acids.
Future research could focus on the design and synthesis of peptide and peptidomimetic libraries incorporating this compound at various positions. Screening these libraries against a range of biological targets, such as enzymes or receptors, could lead to the discovery of potent and selective modulators of their function.
Table 1: Potential Applications of Combinatorial Libraries Featuring this compound
| Target Class | Potential Application | Rationale for Inclusion of this compound |
| Proteases | Development of specific inhibitors | The bulky tert-butyl group can probe and occupy hydrophobic active site pockets, potentially increasing affinity and selectivity. |
| G-Protein Coupled Receptors (GPCRs) | Discovery of novel agonists or antagonists | The modified phenylalanine residue can influence peptide conformation and receptor binding interactions. |
| Protein-Protein Interactions (PPIs) | Identification of small molecule disruptors | The unique side chain can disrupt critical hydrophobic interactions at the interface of two proteins. |
Development of Novel Catalytic Processes for Functionalization and Derivatization
While the primary role of this compound is as a building block, there is significant potential in developing novel catalytic methods for its further functionalization. Such methods would expand its utility and allow for the creation of even more diverse molecular architectures.
Recent advances in catalysis offer numerous avenues for the derivatization of BOC-protected amino acids. organic-chemistry.org For instance, late-stage C-H activation/functionalization could be employed to introduce additional substituents onto the phenyl ring of this compound. This would allow for the fine-tuning of its electronic and steric properties without the need for a complete de novo synthesis.
Furthermore, the development of new catalysts for the efficient and selective removal of the Boc group under even milder conditions would be beneficial, particularly for sensitive or complex molecules. While standard methods using acids like trifluoroacetic acid (TFA) are effective, they can sometimes lead to side reactions. Research into enzyme-catalyzed or photocatalytic deprotection methods could provide valuable alternatives. nih.gov
Table 2: Emerging Catalytic Strategies for Modifying this compound
| Catalytic Strategy | Potential Modification | Advantage |
| C-H Activation | Introduction of halogens, cyano groups, or other functionalities on the phenyl ring. | Allows for rapid diversification of the core structure. |
| Biocatalysis | Enzymatic deprotection of the Boc group or stereoselective transformations. | High selectivity and mild reaction conditions. |
| Photocatalysis | Light-mediated functionalization or deprotection reactions. nih.gov | Spatiotemporal control over the reaction and often mild conditions. nih.gov |
Applications in Advanced Materials Science and Self-Assembly Systems
The self-assembly of peptide-based materials into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and nanoelectronics. The incorporation of non-canonical amino acids like this compound can significantly influence the self-assembly process and the properties of the resulting materials.
Studies have shown that Boc-protected dipeptides can self-assemble into various nanostructures, including nanotubes, vesicles, and nanofibers. rsc.orgrsc.org The bulky tert-butyl group of this compound can play a crucial role in directing the self-assembly process through steric interactions and by modulating the hydrophobicity of the peptide. This can lead to the formation of unique and potentially useful morphologies.
Future research in this area could involve the design and synthesis of short peptides containing this compound and studying their self-assembly behavior under different conditions (e.g., pH, solvent, temperature). The resulting nanomaterials could be characterized for their mechanical, optical, and electronic properties, with an eye toward applications in areas such as responsive hydrogels, sensors, and templates for the growth of inorganic nanoparticles.
Exploration in New Frontiers of Synthetic Organic Chemistry, e.g., Flow Chemistry and Photoredox Catalysis
Modern synthetic methodologies like flow chemistry and photoredox catalysis offer significant advantages over traditional batch processes, including improved safety, scalability, and efficiency. nih.gov The application of these techniques to the synthesis and modification of this compound and peptides containing it represents a significant future research direction.
Flow chemistry, which involves performing reactions in a continuous stream through a reactor, is particularly well-suited for peptide synthesis. nih.gov It allows for precise control over reaction parameters and can facilitate multi-step syntheses in an automated fashion. Developing flow-based protocols for the incorporation of this compound into peptide chains would streamline the production of these molecules and enable the rapid synthesis of libraries for screening.
Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for the modification of amino acids and peptides under mild conditions. nih.gov This methodology could be used for the late-stage functionalization of peptides containing this compound, allowing for the introduction of a wide range of functional groups. nih.govacs.org This would provide a powerful tool for creating diverse peptide analogs with tailored properties.
Role in Mechanistic Studies of Enzyme-Substrate Interactions (purely academic, non-clinical)
The unique steric bulk of the tert-butylphenyl group makes this compound an excellent probe for investigating enzyme-substrate interactions in a purely academic context. By incorporating this unnatural amino acid into a known enzyme substrate, researchers can gain insights into the size, shape, and hydrophobicity of the enzyme's active site.
For example, if the substitution of a phenylalanine residue with 4-tert-butyl-phenylalanine in a peptide substrate leads to a significant change in the rate of enzymatic cleavage, it would suggest that the active site has a well-defined hydrophobic pocket that can accommodate the smaller phenyl group but not the bulkier tert-butylphenyl group. Conversely, if the modified substrate is still processed efficiently, it would indicate a more flexible or spacious active site.
Furthermore, the tert-butyl group can serve as a useful NMR probe for studying the binding of peptides to proteins. nih.gov The sharp singlet signal of the nine equivalent protons of the tert-butyl group can be easily monitored in 1D or 2D NMR experiments to report on the binding event and the local environment of the probe. This can provide valuable information on the conformation of the peptide in the bound state.
Q & A
Q. How to troubleshoot unexpected byproducts in this compound-mediated couplings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
